Verbenol
Overview
Description
Verbenol, also known as (e)-verbenol or fema 3594, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a fresh, ozone, and pine tasting compound that can be found in hyssop, rosemary, spearmint, and wild celery. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Food Flavoring and Agriculture
Verbenol, a bicyclic secondary allylic alcohol, is known for its camphor and mint flavor notes and is primarily used in food flavoring. It also has applications in agriculture for controlling harmful insects, showcasing its potential as a biocontrol agent. This compound can be produced through microbial oxidation of (-)-α-pinene, a process explored with various microorganisms, including yeasts isolated from industrial residues (Rottava et al., 2010).
Molecular Structure and Activity
The molecular structure of verbenols, particularly cis-verbenol, has been studied to understand their bioactivity. Detailed investigations using rotational spectroscopy have shed light on the stable conformers of cis-verbenol in the gas phase, which is essential for understanding its molecular activity (Blanco et al., 2020).
Bioactive Secondary Metabolite
This compound, as a secondary metabolite, shows promising bioactivity. It has been observed to have bactericidal activity against Staphylococcus aureus and fungicidal properties against Candida albicans. These findings suggest this compound's potential in antimicrobial applications (Tonial et al., 2020).
Medical Research: Anti-Ischemic and Anti-Inflammatory Properties
(S)-cis-Verbenol exhibits significant anti-ischemic and anti-inflammatory activities. It has been found to reduce cerebral ischemic injury and prevent neuronal cell death caused by oxygen-glucose deprivation. These properties suggest its potential as a therapeutic agent in medical research (Choi et al., 2010).
Green Chemistry: Biocatalysis in Chemical Synthesis
This compound has been synthesized through green chemistry approaches, such as peroxidase-based biocatalysis in a two-phase system. This method offers an environmentally friendly and efficient way to produce this compound, indicating its significance in sustainable chemical synthesis (Negoi et al., 2017).
Neuropharmacology: Effects on GABAA Receptors
Myrtenol and this compound, derivatives of pinenes, have been found to positively modulate synaptic and extrasynaptic GABAA receptors. This suggests their potential role in neuropharmacology, particularly in enhancing GABAergic inhibition, which could be beneficial in conditions like anxiety and epilepsy (Brederode et al., 2016).
Ecology: Pheromone Production and Pest Management
This compound plays a crucial role in the ecology of bark beetles, acting as an aggregation pheromone. Its synthesis and release mechanisms are essential for understanding and managing bark beetle populations, highlighting its ecological significance (Chiu et al., 2018).
Pharmaceutical and Food Industries
This compound and related compounds like carveol, carvone, and verbenone are used as raw materials in the pharmaceutical and food industries for the production of fragrances and flavors. Their synthesis, often through catalytic methods, is a focus of research for developing economically and technically feasible processes (Barrera et al., 2011).
Antiprotozoal Activity
(S)-cis-Verbenol has been studied for its antiprotozoal activity against Leishmania spp. and Trypanosoma cruzi. It displayed significant activity against these parasites, suggesting its potential in the treatment of diseases like leishmaniasis and Chagas disease (Yaluff et al., 2017).
Forest Protection: Pheromone-based Pest Management
The role of verbenone in protecting pine trees from bark beetle colonization has been explored. Its application as a semiochemical tool in forest management demonstrates its effectiveness in reducing tree mortality caused by beetle infestations (Etxebeste & Pajares, 2011).
Biotransformation and Biological Effects
Studies have assessed the biological effects of this compound and its derivatives on human colon tumor cells and normal colonic epithelium, highlighting the role of biotransformation in modifying the bioactivity of natural compounds (Paduch et al., 2016).
Gut Bacteria in Bark Beetles
Research on gut bacteria in bark beetles like Dendroctonus valens has revealed their involvement in verbenone production. This study indicates the symbiotic relationship between beetles and their gut microbiota, contributing to the understanding of beetle pheromone production (Xu et al., 2015).
Synthesis of Insect Pheromones
This compound is used in the synthesis of insect pheromones, specifically for beetles like Ips and Tomicus, which are pests of coniferous forests. This application is significant for developing ecological and safe plant protection methods (Фролова et al., 2012).
Verbascum L. Species: Antioxidant and Antibacterial Activity
Research on Verbascum species, which contain verbascoside, a related compound to this compound, demonstrates significant antioxidant and antibacterial activities. This suggests the potential of Verbascum species in pharmacological and industrial applications (Selseleh et al., 2020).
Stereochemical Synthesis
The stereospecific synthesis of cis-verbenol, an important component in bark beetle pheromones, has been a focus of research. Efficient synthesis methods contribute to the understanding of pheromone biology and forest pest management (Ishmuratov et al., 2016).
Tree Protection from Bark Beetles
Verbenone formulations, like SPLAT Verb, have been developed for protecting trees like Pinus contorta from mortality caused by Dendroctonus ponderosae. This application is vital for forest management and conservation efforts (Fettig et al., 2015).
Mechanism of Action
Verbenol, a group of stereoisomeric bicyclic monoterpene alcohols, is an active component of insect pheromones and essential oils . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery . These targets play a crucial role in the production of aflatoxin B1 (AFB1), a potent carcinogenic compound produced by Aspergillus flavus .
Mode of Action
This compound interacts with its targets (Nor-1, Omt-1, and Vbs) through a process of binding that leads to the impairment of their functionality . This inhibitory action of this compound on these targets has been confirmed through docking and molecular dynamics (MD) simulation results .
Biochemical Pathways
The antifungal mode of action of this compound involves targeting the cell membrane, mitochondria, and carbohydrate catabolism . The binding of this compound to the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery disrupts these biochemical pathways, thereby inhibiting the production of aflatoxin B1 .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented, it is known that this compound is a major component of Zingiber officinale essential oil (ZOEO), with an anti-aflatoxigenic activity found to be 0.5 µl/ml
Result of Action
The result of this compound’s action is the inhibition of aflatoxin B1 production, a potent carcinogenic compound . This is achieved through the impairment of the functionality of the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound occurs under an aerobic environment when one or both of its precursors, α-pinene or this compound, are present . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Verbenol plays a crucial role in biochemical reactions, particularly in its antifungal and anti-aflatoxigenic activities. It interacts with several enzymes and proteins, including Nor-1, Omt-1, and Vbs, which are structural gene products of the aflatoxin biosynthetic machinery. The binding of this compound to these gene products stabilizes them, impairing their functionality and inhibiting aflatoxin production . Additionally, this compound affects membrane integrity, mitochondrial membrane potential, and carbohydrate catabolism, further elucidating its antifungal mode of action .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by targeting the cell membrane, mitochondria, and carbohydrate metabolism. This compound’s interaction with the cell membrane leads to perturbations in ergosterol content and membrane cations, affecting membrane integrity . In mitochondria, this compound impacts the mitochondrial membrane potential, disrupting cellular energy production . Furthermore, this compound’s influence on carbohydrate catabolism alters cellular metabolism, contributing to its antifungal properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the structural gene products Nor-1, Omt-1, and Vbs, inhibiting their activity and impairing aflatoxin biosynthesis . This binding interaction stabilizes the gene products, leading to a loss of functionality and a reduction in aflatoxin production . Additionally, this compound’s effects on membrane integrity and mitochondrial function further contribute to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability and maintains its antifungal activity over extended periods. Its degradation products may also contribute to its overall bioactivity. Long-term studies have shown that this compound’s effects on cellular function, including membrane integrity and mitochondrial function, persist over time, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antifungal and anti-aflatoxigenic activities without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and membrane integrity . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. It affects metabolic flux and metabolite levels, contributing to its antifungal properties. This compound’s interaction with enzymes involved in carbohydrate catabolism and mitochondrial function further elucidates its role in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its bioactivity. This compound’s distribution within cellular compartments, including the cell membrane and mitochondria, plays a crucial role in its antifungal activity .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization to the cell membrane and mitochondria is essential for its antifungal properties, as it affects membrane integrity and mitochondrial function .
Properties
IUPAC Name |
4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONIGEXYPVIKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042511 | |
Record name | Verbenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly yellow solid; Balsamic aroma | |
Record name | Verbenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
214.00 to 215.00 °C. @ 760.00 mm Hg | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water, Soluble (in ethanol) | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Verbenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
473-67-6, 5416-53-5 | |
Record name | Verbenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verbenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC6833 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Verbenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.00 to 67.00 °C. @ 760.00 mm Hg | |
Record name | Verbenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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